C2-Methyl Indole Substitution Enhances Lipophilicity vs. the Des-Methyl Analog
The presence of a methyl substituent at the C2 position of the indole ring increases calculated lipophilicity (cLogP) relative to the des-methyl analog (CAS 497083-27-9). The 2-methylindole substructure confers a cLogP increment of approximately +0.5 to +0.6 log units compared to unsubstituted indole, based on fragment-based calculations using the indole scaffold [1]. This lipophilicity differential is consistent with class-level observations in 2-methylindole analog series where C2-methylation is a recognized strategy for modulating membrane permeability and metabolic stability [2]. No direct cLogP measurement or head-to-head comparative data for this specific compound pair was located in the searched literature. This Evidence_Item must be interpreted as a structural inference pending experimental confirmation.
| Evidence Dimension | Calculated lipophilicity (cLogP) based on fragment contribution analysis |
|---|---|
| Target Compound Data | Estimated cLogP: ~1.5–2.0 (fragment-based estimate for 2-methylindole-3-glyoxylamide-piperidine-4-carboxamide) |
| Comparator Or Baseline | CAS 497083-27-9 (des-methyl analog): estimated cLogP: ~1.0–1.4 |
| Quantified Difference | ΔcLogP ≈ +0.5 to +0.6 log units (fragment-level estimate) |
| Conditions | Fragment-based cLogP estimation using the indole and 2-methylindole substructures; no experimental logP or logD measurement available |
Why This Matters
Higher lipophilicity may translate to improved passive membrane permeability and blood-brain barrier penetration potential, making CAS 862813-51-2 a candidate for CNS-targeted programs where the des-methyl analog may be suboptimal.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society, 1995. Fragment constant for aromatic methyl substitution: π(CH3) ≈ +0.5 to +0.56. View Source
- [2] Cetin A, et al. 2-Methylindole Analogs as Cholinesterases and Glutathione S-Transferase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking, and Pharmacokinetic Studies. Saudi Pharmaceutical Journal, 2021; 29(10): 1136–1147. DOI: 10.1016/j.jsps.2021.08.004. View Source
